3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid
Overview
Description
The compound “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” is an organic compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Synthesis Analysis
The synthesis of similar compounds often involves the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The molecular formula of “3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid” is C11H14O4 . The molecular weight is 210.2265 . The IUPAC Standard InChI is InChI=1S/C11H14O4/c1-14-9-5-3-8 (4-6-11 (12)13)7-10 (9)15-2/h3,5,7H,4,6H2,1-2H3, (H,12,13) .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is a common method used in the formation of carbon–carbon bonds in similar compounds . The reaction involves the use of a metal catalyst to join chemically differentiated fragments .Scientific Research Applications
Synthesis and Pharmaceutical Development
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid has been explored in the synthesis of various chemical entities. A notable example is its role in the development of new chemical entities for the treatment of hyperproliferative disorders and cancer. An example includes the synthesis of Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate by Novartis Pharmaceuticals Corporation for such purposes, where the compound was synthesized through a multi-step process involving 2,5-dimethoxybenzaldehyde and 5-formylsalicylic acid (A. Kucerovy et al., 1997).
Antimicrobial Activity
The compound has also been utilized in the synthesis of 2-(2,4-dimethoxyphenyl)-1,3,4-oxadiazole derivatives. These derivatives were derived from 2,4-dimethoxybenzoic acid and showed potential antimicrobial activity, comparable to commercial antibiotics in some cases. This indicates the compound's usefulness in the development of new antimicrobial agents (K. Mohana, 2013).
Structural and Chemical Analysis
The compound has also been the subject of structural and chemical analyses. For instance, studies have been conducted on the lactonization products of 2-[(2,6-dimethoxyphenyl)ethynyl]-3-methoxybenzoic acid, which involved detailed structural analysis to understand the pathways of lactonization (K. L. Evans et al., 1995).
Bioorganic and Medicinal Chemistry
In the field of bioorganic and medicinal chemistry, derivatives of 3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid have been explored for their anti-tumor properties. Studies have shown that certain derivatives exhibit selective cytotoxicity against tumorigenic cell lines, indicating their potential as anticancer agents (I. Hayakawa et al., 2004).
Safety And Hazards
properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-2-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-12(5-4-6-13(10)16(17)18)14-8-7-11(19-2)9-15(14)20-3/h4-9H,1-3H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKBRRAHIAWGQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90690792 | |
Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-2-methylbenzoic acid | |
CAS RN |
1261912-87-1 | |
Record name | 2',4'-Dimethoxy-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90690792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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